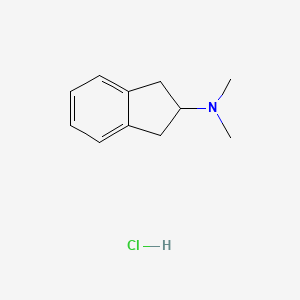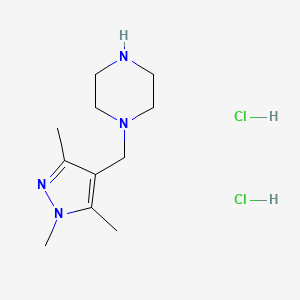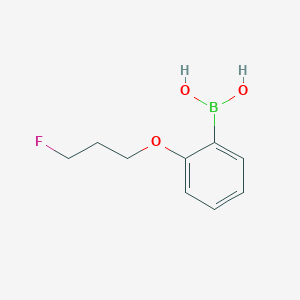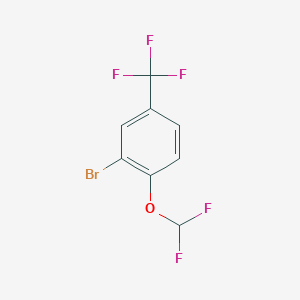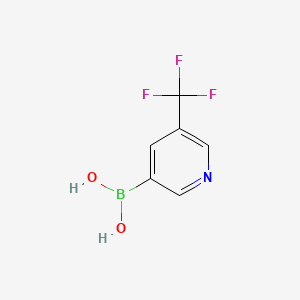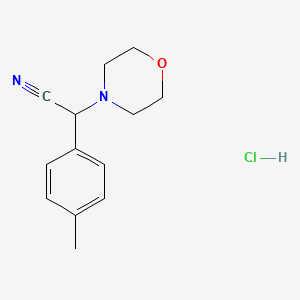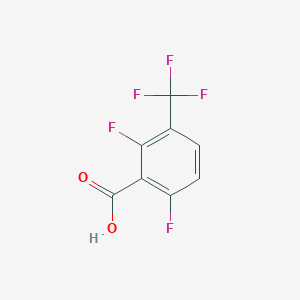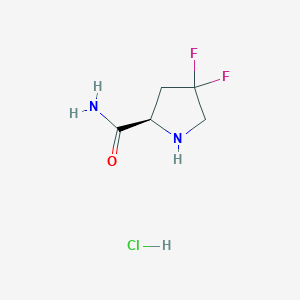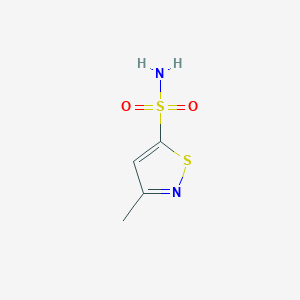
Boc-DL-buthioninesulfoximine
Vue d'ensemble
Description
Boc-DL-buthioninesulfoximine (BSO) is a synthetic compound used for proteomics research . Its molecular formula is C13H26N2O5S and its molecular weight is 322.43 .
Chemical Reactions Analysis
BSO is known to induce oxidative stress in cells by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Applications De Recherche Scientifique
Cancer Therapy
Boc-DL-buthioninesulfoximine (BSO) is utilized in cancer therapy due to its ability to inhibit glutathione synthesis. By depleting glutathione, BSO can induce oxidative stress in cancer cells, leading to cell death . It has been shown to enhance the antitumor effect of ionizing radiation and certain chemotherapeutic agents by increasing reactive oxygen species (ROS) levels and causing DNA damage .
Neurodegenerative Diseases
In the field of neurodegenerative diseases, BSO’s role in modulating glutathione levels is of interest. Glutathione depletion can lead to increased oxidative stress, which is a contributing factor in neurodegenerative conditions. Research into BSO’s effects on these diseases could lead to new therapeutic strategies.
Proteomics Research
BSO is used in proteomics research to study the impact of glutathione depletion on protein expression and function. It helps in understanding how cells respond to oxidative stress and the role of glutathione in maintaining cellular homeostasis .
Oxidative Stress Studies
BSO’s ability to induce oxidative stress by inhibiting glutathione synthesis makes it a valuable tool for studying the effects of oxidative stress on DNA and other cellular components. This research has implications for understanding the mechanisms behind various diseases, including cancer .
Cell Cycle Research
Research has demonstrated that BSO can cause cell cycle arrest, particularly in the G2/M phase, by inducing oxidative stress and DNA damage. This property is useful for studying the cell cycle and developing new cancer treatments .
Apoptosis Studies
BSO has been shown to trigger apoptosis, a form of programmed cell death, by enhancing oxidative stress and activating caspase 3. This makes it a useful tool for studying the mechanisms of apoptosis and for developing treatments that induce cell death in cancer cells .
Glutathione Synthesis Inhibition
As a potent inhibitor of γ-glutamylcysteine synthetase, BSO is widely used to study the role of glutathione in various biological processes. Its inhibition of glutathione synthesis is crucial for understanding the antioxidant defense mechanisms within cells .
Medicinal Chemistry
In medicinal chemistry, sulfoximines like BSO are gaining attention for their potential in drug design. They are being explored for use in constructing complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs), and as novel warheads for covalent inhibition .
Mécanisme D'action
Propriétés
IUPAC Name |
4-(butylsulfonimidoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5S/c1-5-6-8-21(14,19)9-7-10(11(16)17)15-12(18)20-13(2,3)4/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKAKPMCGGPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-buthioninesulfoximine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



